molecular formula C10H14S B078718 Isopropyl m-tolyl sulphide CAS No. 14905-80-7

Isopropyl m-tolyl sulphide

Cat. No.: B078718
CAS No.: 14905-80-7
M. Wt: 166.29 g/mol
InChI Key: CIUOVJDIRUPGIE-UHFFFAOYSA-N
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Description

Isopropyl m-tolyl sulphide is an organosulfur compound characterized by a sulfide group (-S-) bridging an isopropyl group and a meta-substituted tolyl (m-tolyl) aromatic ring. For instance, cobalt(II) complexes incorporating m-tolyl-substituted ligands (e.g., Co(OC₆H₄CH:N-R)₂, where R = m-tolyl) exhibit absorption spectra and distorted planar configurations akin to those with β-iso-propyl or β-sec-butyl derivatives . This suggests that the m-tolyl group imparts steric and electronic effects comparable to bulkier alkyl substituents in metal coordination frameworks.

Properties

CAS No.

14905-80-7

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

1-methyl-3-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C10H14S/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3

InChI Key

CIUOVJDIRUPGIE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)SC(C)C

Canonical SMILES

CC1=CC(=CC=C1)SC(C)C

Other CAS No.

14905-80-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl m-tolyl sulphide typically involves the reaction of m-tolyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Oxidation Reactions

Sulfides are readily oxidized to sulfoxides and sulfones. For example:

  • Oxidation to Sulfones :
    Using stronger oxidants (e.g., peracetic acid or excess H₂O₂), sulfides convert to sulfones. For methyl p-tolyl sulfide, this proceeds via a two-step mechanism involving electrophilic oxygen transfer .

Acid-Catalyzed Reactions

Isopropyl m-tolyl sulfide participates in acid-mediated transformations:

Substitution Reactions

Thioethers undergo nucleophilic substitution, especially at the α-carbon:

Radical Reactions

In the presence of initiators (e.g., light or peroxides), sulfides engage in radical pathways:

  • Chlorination :
    Methanesulfonyl chloride forms via radical chain reactions between methane and SO₂Cl₂ . Analogously, isopropyl m-tolyl sulfide may undergo radical chlorination under similar conditions.

Reduction Reactions

Sulfides are reduced to thiols or hydrocarbons under specific conditions:

  • Reduction with LiAlH₄ :
    Methyl p-tolyl sulfide reduces to p-thioanisole and methane . For isopropyl m-tolyl sulfide, analogous reductions would yield m-thioanisole and propane.

Table 1: Comparative Oxidation Rates of Analogous Sulfides

SulfideCatalystOxidantProduct (Yield)ee (%)Source
Methyl p-tolyl sulfideChloroperoxidaseH₂O₂Sulfoxide (60%)92
Isopropyl sulfideRu(II)-aqua complexO₂Sulfoxide (75%)85

Table 2: Reaction Conditions for Sulfide Functionalization

Reaction TypeReagents/ConditionsKey IntermediateProduct
OxidationH₂O₂, Ru(II)-aqua complex, 25°CSulfenic acidSulfoxide/Sulfone
Acid catalysisp-Toluenesulfinic acid, H⁺, 70°CSulfonium ionThiolsulfonate/Aldehyde
SN2 substitutionNaH, R-X, polar aprotic solventThiolate ionAsymmetric sulfide

Mechanistic Insights

  • Sulfone Formation : Proceeds via a Pummerer-type rearrangement in acidic media, involving electrophilic attack at the sulfur center .

  • Stereoselective Oxidation : Chiral catalysts induce asymmetry by stabilizing transition states through hydrogen bonding or π-π interactions .

Scientific Research Applications

Isopropyl m-tolyl sulphide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl m-tolyl sulphide involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways. These interactions can result in the modulation of enzyme activity, receptor binding, and alteration of cellular processes .

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

Isopropyl m-tolyl sulphide derivatives share similarities with other cobalt(II) complexes featuring varied substituents. Key findings include:

Table 1: Comparison of Cobalt(II) Complexes with Different Ligands

Ligand R Group Absorption Band Characteristics Configuration Reference
m-tolyl Similar to β-iso-propyl Distorted planar
Benzyl Matches sec-butyl derivatives Distorted planar
p-tolyl Comparable spectral features Distorted planar
Cyclohexyl Aligns with iso-propyl Distorted planar

These results indicate that the m-tolyl group, despite its aromatic nature, mimics the steric bulk of alkyl chains like iso-propyl, leading to consistent distortions in cobalt coordination geometry. This similarity underscores the versatility of m-tolyl groups in stabilizing non-planar metal centers.

Functional Group Variations: Sulphides vs. Isothiocyanates

This compound differs from isothiocyanates (ITCs) such as m-tolyl ITC, which contains a reactive -N=C=S group.

Table 2: Sulphides vs. Isothiocyanates

Property This compound m-Tolyl ITC Reference
Functional group -S- -N=C=S
Natural occurrence Synthetic/coordination complexes Found in Moringa oleifera roots
Stability Likely stable at room temperature Volatile, extraction-sensitive

While m-tolyl ITC is detected in plant tissues, this compound is primarily synthetic. The sulfide’s stability contrasts with ITCs, which are prone to volatility and degradation, highlighting functional group-dependent applications (e.g., ITCs in bioactive roles vs. sulphides in materials science).

Comparison with Inorganic Sulphides

Inorganic sulphides like CdS and PbS dominate electronics applications, whereas organic sulphides like this compound serve niche roles.

Table 3: Organic vs. Inorganic Sulphides

Parameter This compound CdS/PbS (Inorganic) Reference
Structure Organic, C-S-C linkage Inorganic, metal-sulfur bonds
Applications Ligands in coordination chemistry Solar cells, photodetectors
Dielectric properties Not reported High dielectric constants

The absence of dielectric data for this compound reflects its primary use in molecular rather than bulk material contexts.

Substituent Effects in Aryl Sulphides

The meta-substitution on the tolyl group distinguishes this compound from ortho- or para-substituted analogues. For example:

  • m-Tolyl vs.
  • Aromatic vs. Alkyl substituents : The m-tolyl group’s electron-withdrawing effects may subtly alter electronic properties compared to purely alkyl ligands like iso-propyl .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for isopropyl m-tolyl sulphide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or thiol-disulfide exchange. For example, reacting m-tolyl thiol with isopropyl halide in the presence of a base (e.g., NaOH) under anhydrous conditions. Optimization involves varying solvents (e.g., DMF, THF), temperature (40–80°C), and catalyst (e.g., phase-transfer catalysts). Purity is ensured through column chromatography and spectroscopic validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm molecular structure (e.g., methyl group shifts at δ 1.2–1.4 ppm for isopropyl, aromatic protons at δ 6.8–7.2 ppm for m-tolyl) .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 168 for the molecular ion) aid identification .
  • FT-IR : Sulfide bond (C-S) stretching vibrations at 600–700 cm⁻¹ .

Q. How can researchers determine the purity and stability of this compound in solution?

  • Methodology :

  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities .
  • Accelerated Stability Studies : Expose the compound to varying pH, temperature (e.g., 40°C), and light conditions. Monitor degradation via TLC or HPLC over 14–30 days .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound?

  • Methodology :

  • Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) using gravimetric analysis .
  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method. Expected range: 45–55°C (literature-dependent) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the stability of aryl sulphides like this compound?

  • Methodology : Compare thermal stability via thermogravimetric analysis (TGA) and computational studies (DFT calculations). For example, m-tolyl derivatives exhibit higher stability than o-tolyl isomers due to reduced steric hindrance . Reference experimental heats of formation (e.g., tropyl vs. benzyl cations: 919 kJ/mol vs. 905 kJ/mol) to infer relative stability .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Meta-Analysis : Compile data from multiple studies (e.g., NMR, IR) and identify outliers.
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., solvent, concentration).
  • Error Propagation Analysis : Quantify uncertainties in sample preparation and instrument calibration .

Q. What experimental design principles are critical for studying the reactivity of this compound in catalytic systems?

  • Methodology :

  • Control Variables : Fix catalyst loading (e.g., 5 mol%), solvent (toluene), and temperature (80°C).
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR or GC-MS to determine rate constants.
  • Post-Reaction Analysis : Use XPS or SEM to characterize catalyst surface changes .

Q. How can computational models complement experimental data in predicting the behavior of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation effects and diffusion coefficients in solvents.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-S bond: ~250 kJ/mol) and electrostatic potential maps to predict reactive sites .
  • Validation : Compare computational results with experimental NMR chemical shifts and reaction yields .

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